molecular formula C32H36N2O6 B11049892 4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide

4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide

Cat. No.: B11049892
M. Wt: 544.6 g/mol
InChI Key: YZSKVTSRQFGKRQ-UHFFFAOYSA-N
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Description

4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexane ring, followed by the introduction of the hydroxy, methoxy, and oxo groups. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.

Scientific Research Applications

4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N1N3-bis(2-hydroxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide
  • 4-Hydroxy-N1N3-bis(2-ethoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide

Uniqueness

4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy groups, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C32H36N2O6

Molecular Weight

544.6 g/mol

IUPAC Name

4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-(4-propan-2-ylphenyl)cyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C32H36N2O6/c1-19(2)20-14-16-21(17-15-20)27-28(30(36)33-22-10-6-8-12-25(22)39-4)24(35)18-32(3,38)29(27)31(37)34-23-11-7-9-13-26(23)40-5/h6-17,19,27-29,38H,18H2,1-5H3,(H,33,36)(H,34,37)

InChI Key

YZSKVTSRQFGKRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3OC)(C)O)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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